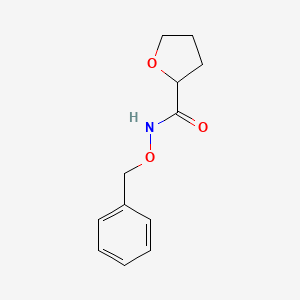
N-(1,3-benzodioxol-5-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide, also known as BPAP, is a chemical compound that belongs to the class of pyrrolidine derivatives. BPAP has been studied for its potential application in the treatment of various neurological disorders, such as Parkinson's disease, depression, and schizophrenia.
作用机制
N-(1,3-benzodioxol-5-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide acts as a selective dopamine reuptake inhibitor, which increases the release of dopamine in the striatum. This compound also acts as a partial agonist at the D2 and D3 dopamine receptors, which further enhances the release of dopamine. This compound has also been shown to enhance the release of glutamate in the prefrontal cortex, which may contribute to its anti-schizophrenic effects.
Biochemical and Physiological Effects:
This compound has been shown to increase the release of dopamine in the striatum, which may contribute to its anti-Parkinsonian effects. This compound has also been shown to enhance the release of glutamate in the prefrontal cortex, which may contribute to its anti-schizophrenic effects. This compound has been found to exhibit antidepressant-like effects in rats.
实验室实验的优点和局限性
N-(1,3-benzodioxol-5-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide has been found to exhibit potential therapeutic effects in various neurological disorders, which makes it a promising candidate for further research. However, the synthesis of this compound is complex and requires several steps, which may limit its availability for lab experiments.
未来方向
Further research is needed to fully understand the mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide and its potential therapeutic effects in various neurological disorders. Future research should focus on optimizing the synthesis of this compound to increase its availability for lab experiments. Additionally, future research should investigate the long-term effects of this compound and its potential side effects.
合成方法
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide involves the reaction of 4-ethoxybenzaldehyde with 3,4-methylenedioxyphenyl-2-propanone to yield 4-ethoxy-α,α-dimethyl-3,4-(methylenedioxy)phenylacetonitrile. The nitrile group is then reduced to the corresponding amine, which is further reacted with pyrrolidine-1-carboxylic acid to yield this compound.
科学研究应用
N-(1,3-benzodioxol-5-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide has been studied for its potential application in the treatment of various neurological disorders. In a study conducted on mice, this compound was found to exhibit anti-Parkinsonian effects by increasing the release of dopamine in the striatum. Another study showed that this compound has antidepressant-like effects in rats. This compound has also been studied for its potential application in the treatment of schizophrenia, as it has been found to enhance the release of glutamate in the prefrontal cortex.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-2-24-16-8-5-14(6-9-16)17-4-3-11-22(17)20(23)21-15-7-10-18-19(12-15)26-13-25-18/h5-10,12,17H,2-4,11,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPWBUDWMXMYRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CCCN2C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-oxopyrrolidin-1-yl)methyl]-N-(1-phenylethyl)benzamide](/img/structure/B7546156.png)

![7-[[Cyclopentyl(methyl)amino]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7546158.png)
![N-(3-methoxyphenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7546170.png)

![4-[4-(1,3-Dithiolan-2-yl)phenoxy]thieno[3,2-d]pyrimidine](/img/structure/B7546176.png)


![N-carbamoyl-3-[1-(4-propan-2-ylphenyl)imidazol-2-yl]sulfanylpropanamide](/img/structure/B7546205.png)


![N-carbamoyl-3-[[4-(furan-2-ylmethyl)-5-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7546230.png)
![N-(2,5-dimethylpyrazol-3-yl)-2-(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-11-yl)acetamide](/img/structure/B7546234.png)
![N-carbamoyl-3-[[5-(2-chloro-4,6-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide](/img/structure/B7546235.png)